molecular formula C22H23N5O3S B11968681 3-Benzenesulfonyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine

3-Benzenesulfonyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine

Cat. No.: B11968681
M. Wt: 437.5 g/mol
InChI Key: CSTBLGVVGAINPS-UHFFFAOYSA-N
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Description

3-Benzenesulfonyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine is a complex organic compound that belongs to the class of benzenesulfonyl derivatives. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a morpholine ring, and a pyrroloquinoxaline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzenesulfonyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrroloquinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrroloquinoxaline core.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction, typically using benzenesulfonyl chloride in the presence of a base.

    Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Benzenesulfonyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-Benzenesulfonyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Benzenesulfonyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine involves its interaction with specific molecular targets and pathways. It may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Protein-Protein Interactions: Interfering with protein-protein interactions that are critical for cellular functions.

    Affecting Signal Transduction Pathways: Modulating key signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-2-(morpholin-4-yl)propanoic acid: Shares the benzenesulfonyl and morpholine groups but differs in the core structure.

    4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide: Contains similar functional groups but has a different overall structure.

Uniqueness

3-Benzenesulfonyl-1-(2-morpholin-4-yl-ethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-ylamine is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H23N5O3S

Molecular Weight

437.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(2-morpholin-4-ylethyl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C22H23N5O3S/c23-21-20(31(28,29)16-6-2-1-3-7-16)19-22(25-18-9-5-4-8-17(18)24-19)27(21)11-10-26-12-14-30-15-13-26/h1-9H,10-15,23H2

InChI Key

CSTBLGVVGAINPS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5)N

Origin of Product

United States

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